![molecular formula C19H22N6OS B1326671 2-[(5-{1-[(3-methylphenyl)amino]ethyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide CAS No. 1071368-77-8](/img/structure/B1326671.png)

2-[(5-{1-[(3-methylphenyl)amino]ethyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

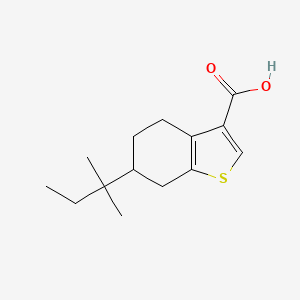

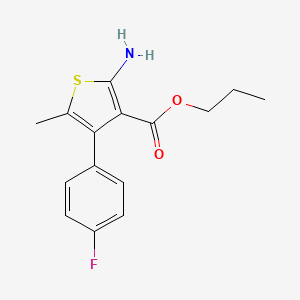

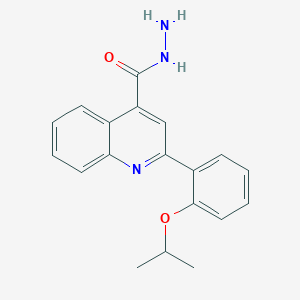

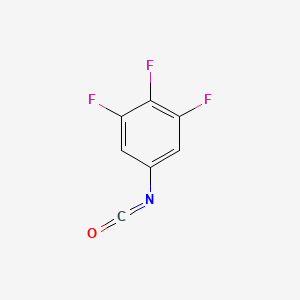

This compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds. The 1,2,4-triazole core is a five-membered ring with three nitrogen atoms and two carbon atoms . It has a phenyl group and a 3-methylphenyl group attached to it, which could potentially influence its properties and reactivity .

Molecular Structure Analysis

The molecular structure of this compound would be influenced by the presence of the 1,2,4-triazole ring and the attached phenyl and 3-methylphenyl groups. These groups could potentially participate in various interactions such as π-stacking or hydrogen bonding, which could influence the overall shape and properties of the molecule .Chemical Reactions Analysis

1,2,4-Triazoles can participate in a variety of chemical reactions, including nucleophilic substitutions and electrophilic additions . The presence of the phenyl and 3-methylphenyl groups could also influence the reactivity of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 1,2,4-triazole ring could potentially make the compound more polar, while the phenyl and 3-methylphenyl groups could contribute to its hydrophobicity .Applications De Recherche Scientifique

Synthesis and Antioxidant Capability

One study details the synthesis of a closely related compound, which demonstrates significant antioxidant ability. This compound, synthesized from a precursor involving a 1,2,4-triazol-3-ylthioacetohydrazide structure, was found to possess 1.5-fold higher antioxidant capacity than butylated hydroxytoluene, indicating its potential for applications requiring antioxidant properties (Šermukšnytė et al., 2022).

Cytotoxicity Against Cancer Cells

Another research focused on the cytotoxic effects of 1,2,4-triazol-3-ylthioacetohydrazide derivatives, where the compounds showed promising results against human melanoma, triple-negative breast cancer, and pancreatic carcinoma cell lines in 3D cultures. Some derivatives were particularly noted for their potential as antimetastatic candidates due to their selective cytotoxicity towards cancer cells, underscoring their importance in developing new cancer therapies (Šermukšnytė et al., 2022).

Antimicrobial Activities

The synthesis of new 1,2,4-triazoles and their derivatives, including those similar to the compound of interest, highlighted their antimicrobial activities. These compounds were tested against a variety of pathogens, showing good to moderate activity, which signifies their potential application in antimicrobial drug development (Bayrak et al., 2009).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[[5-[1-(3-methylanilino)ethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6OS/c1-13-7-6-8-15(11-13)21-14(2)18-23-24-19(27-12-17(26)22-20)25(18)16-9-4-3-5-10-16/h3-11,14,21H,12,20H2,1-2H3,(H,22,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCAUYPNQTOIQDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(C)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-7-(1,1-dimethylpropyl)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1326599.png)

![5-[(2,5-dichlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1326634.png)

![4-allyl-5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326635.png)